molecular formula C21H23N3O2S2 B258961 N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine

N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B258961
M. Wt: 413.6 g/mol
InChI Key: HFFJNRWQQUQIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine, also known as compound X, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine X has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In pharmacology, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, this compound X has been used as a precursor for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine X is not fully understood, but it is believed to interact with specific molecular targets in the body. Studies have shown that this compound X can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been reported to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation in immune cells. In vivo studies have shown that it can reduce tumor growth in mice and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound X in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine X is its synthetic accessibility, which allows for the production of large quantities of the this compound for research purposes. It also has a relatively simple chemical structure, which makes it a good starting point for the development of new N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amines with improved properties. However, one of the limitations of this compound X is its low solubility in water, which can make it difficult to use in certain experimental setups. It also has limited stability under certain conditions, which can affect its activity and potency.

Future Directions

There are several future directions for the research on N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine X. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound X in humans. This could lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine X involves the reaction of 3,5-dimethylphenyl isothiocyanate with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final this compound. This synthesis method has been reported in several scientific publications and has been optimized to achieve high yields and purity of the this compound.

properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C21H23N3O2S2/c1-15-11-16(2)13-18(12-15)22-21-23-20(14-27-21)17-5-7-19(8-6-17)28(25,26)24-9-3-4-10-24/h5-8,11-14H,3-4,9-10H2,1-2H3,(H,22,23)

InChI Key

HFFJNRWQQUQIIM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C

Origin of Product

United States

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